
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C21H21BrN2O3S and its molecular weight is 461.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a synthetic compound belonging to the oxazole family. Its unique structural features, including an oxazole ring, azepane, and phenylsulfonyl group, suggest significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its analgesic and antimicrobial properties, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H21BrN2O3S, with a molecular weight of 461.37 g/mol. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Oxazole Ring | Five-membered heterocyclic structure |
Azepane | Six-membered saturated ring |
Phenylsulfonyl Group | Enhances biological activity potential |
Bromophenyl Moiety | Contributes to the compound's reactivity |
Analgesic Activity
Research indicates that compounds with oxazole structures exhibit analgesic properties. In particular, studies on related oxazol-5(4H)-ones have demonstrated significant analgesic effects through pharmacological tests such as the writhing test and hot plate test. For example, a study found that derivatives of oxazol-5(4H)-ones showed varying degrees of analgesic activity, suggesting that modifications in their structure can enhance efficacy .
Molecular docking studies have predicted that this compound may interact effectively with pain-related molecular targets such as cyclooxygenase-2 (COX-2), reinforcing its potential as a novel analgesic agent.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. The presence of the phenylsulfonamide group is known to contribute to antibacterial activity. Previous studies have shown that sulfonamide derivatives demonstrate broad-spectrum antimicrobial effects against various pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes. One common method involves the reaction of appropriate azepane derivatives with bromo-substituted phenols and sulfonamide precursors under controlled conditions to yield the desired oxazole compound.
Case Studies and Research Findings
Several studies have explored the biological activities of oxazole derivatives similar to this compound:
- Analgesic Activity Evaluation : A study on new oxazol-5(4H)-ones revealed that compounds containing specific functional groups exhibited significant analgesic effects in animal models, demonstrating their potential for pain management .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds indicated low toxicity levels, with no significant adverse effects observed in organ histopathology during evaluations following administration in mice .
- Molecular Docking Simulations : These studies suggested favorable binding affinities for the target enzymes involved in pain pathways, supporting further investigation into their therapeutic applications .
Propiedades
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWERQNPABTXSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.